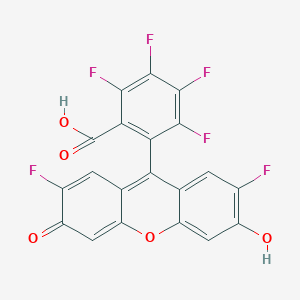
2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid is a complex organic compound with the molecular formula C20H10F6O5. This compound is known for its unique structural features, which include multiple fluorine atoms and a xanthene core. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid typically involves multiple steps. One common method starts with the preparation of the xanthene core, followed by the introduction of fluorine atoms and the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe or indicator in various analytical techniques.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and xanthene core play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-4,5,6-trifluorobenzoic acid
Uniqueness
2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid stands out due to its high fluorine content and the presence of a xanthene core. These features contribute to its unique chemical properties, such as high stability, strong fluorescence, and specific reactivity patterns. These characteristics make it particularly valuable in applications requiring precise and reliable performance.
Properties
Molecular Formula |
C20H6F6O5 |
|---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid |
InChI |
InChI=1S/C20H6F6O5/c21-7-1-5-11(3-9(7)27)31-12-4-10(28)8(22)2-6(12)13(5)14-15(20(29)30)17(24)19(26)18(25)16(14)23/h1-4,27H,(H,29,30) |
InChI Key |
ORONBRKGFGAUNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)O)OC3=CC(=O)C(=CC3=C2C4=C(C(=C(C(=C4F)F)F)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















